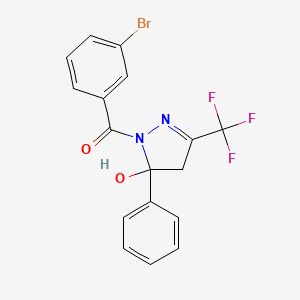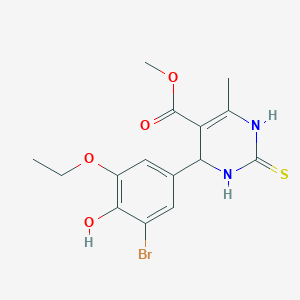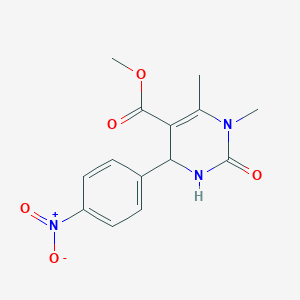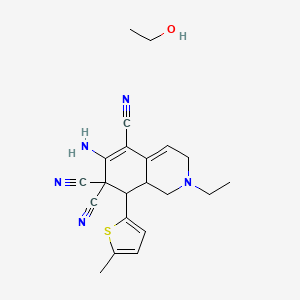![molecular formula C16H24N2O2 B5187081 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, also known as MPAZ, is a chemical compound that is widely used in scientific research. It is a member of the azepanone family, which is known to have a wide range of biological activities. MPAZ has been found to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. As mentioned earlier, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to modulate the activity of certain receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has a number of biochemical and physiological effects that make it useful in scientific research. It has been found to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to modulate the activity of certain receptors in the body, which may have implications for the treatment of a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that it is relatively easy to synthesize in a laboratory setting. This makes it a useful compound for researchers who are interested in studying its properties. However, one of the limitations of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
Direcciones Futuras
There are a number of potential future directions for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. One area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone derivatives that have improved properties. For example, researchers could explore the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone analogues that have increased potency or selectivity for certain receptors in the body. Another area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone-based therapies for the treatment of a wide range of diseases. For example, researchers could explore the use of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone as a treatment for Alzheimer's disease, epilepsy, or other neurological disorders. Overall, there is a great deal of potential for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, and it is likely that we will continue to learn more about its properties and potential applications in the years to come.
Métodos De Síntesis
The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone involves the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-1-methylethyl isobutyrate. This intermediate is then reacted with 2-azepanone in the presence of sodium hydride to form 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to have a number of interesting properties that make it useful in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of a wide range of diseases. For example, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the body. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a reduction in the levels of acetylcholine in the brain.
Propiedades
IUPAC Name |
3-[1-(4-methoxyphenyl)propan-2-ylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(11-13-6-8-14(20-2)9-7-13)18-15-5-3-4-10-17-16(15)19/h6-9,12,15,18H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLVGJTGXDBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxyphenyl)propan-2-ylamino]azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)